![molecular formula C15H13N5O B2525895 9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one CAS No. 1255785-56-8](/img/structure/B2525895.png)
9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one
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Description
The pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin scaffold is a part of various heterocyclic compounds known for their wide range of pharmacological activities . They have been used in the development of novel CDK2 inhibitors and functionalized ligands to target adenosine receptors .
Synthesis Analysis
These compounds are typically synthesized by substituting the scaffold at different positions with various functional groups . For instance, a series of adenosine receptor antagonists bearing a reactive linker was developed .Molecular Structure Analysis
The molecular structure of these compounds is determined by the arrangement of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin scaffold and the substituents attached to it .Chemical Reactions Analysis
The chemical reactions involving these compounds are largely determined by the substituents attached to the scaffold . For instance, they can be functionalized with a fluorescent moiety to synthesize probes for adenosine receptors .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by the nature of the substituents attached to the scaffold .Future Directions
properties
IUPAC Name |
11-(3,4-dimethylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O/c1-9-3-4-11(7-10(9)2)12-8-13-14-16-17-15(21)19(14)5-6-20(13)18-12/h3-8H,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCBSIYHINWWGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C=CN4C(=NNC4=O)C3=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one |
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